molecular formula C15H20N2O2 B5226300 N-cyclohexyl-N'-(4-methylphenyl)ethanediamide

N-cyclohexyl-N'-(4-methylphenyl)ethanediamide

Cat. No. B5226300
M. Wt: 260.33 g/mol
InChI Key: HRWJGXIYQYXHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-(4-methylphenyl)ethanediamide, also known as CXE, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CXE belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have anti-inflammatory and analgesic effects. In

Mechanism of Action

N-cyclohexyl-N'-(4-methylphenyl)ethanediamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, N-cyclohexyl-N'-(4-methylphenyl)ethanediamide increases the levels of endocannabinoids in the body, which can have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(4-methylphenyl)ethanediamide has been shown to have various biochemical and physiological effects. One study showed that N-cyclohexyl-N'-(4-methylphenyl)ethanediamide increases the levels of anandamide in the brain, which can have anti-anxiety and anti-depressant effects. Another study demonstrated that N-cyclohexyl-N'-(4-methylphenyl)ethanediamide reduces the levels of pro-inflammatory cytokines in the lungs, which can have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-N'-(4-methylphenyl)ethanediamide in lab experiments is that it is a selective inhibitor of FAAH, which means that it does not affect the activity of other enzymes. This makes it a useful tool for studying the effects of endocannabinoids on various physiological processes. However, one limitation of using N-cyclohexyl-N'-(4-methylphenyl)ethanediamide in lab experiments is that it has low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-cyclohexyl-N'-(4-methylphenyl)ethanediamide. One area of interest is the potential therapeutic applications of N-cyclohexyl-N'-(4-methylphenyl)ethanediamide in the treatment of anxiety and depression. Another area of interest is the development of more potent and selective FAAH inhibitors. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of N-cyclohexyl-N'-(4-methylphenyl)ethanediamide, as well as its potential side effects.
In conclusion, N-cyclohexyl-N'-(4-methylphenyl)ethanediamide is a promising compound with potential therapeutic applications in various scientific research studies. Its ability to inhibit FAAH and increase the levels of endocannabinoids in the body makes it a useful tool for studying the effects of endocannabinoids on various physiological processes. However, more research is needed to fully understand the potential therapeutic applications of N-cyclohexyl-N'-(4-methylphenyl)ethanediamide and its limitations.

Synthesis Methods

The synthesis of N-cyclohexyl-N'-(4-methylphenyl)ethanediamide involves the reaction of cyclohexylamine and 4-methylphenylacetic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) under acidic conditions. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

N-cyclohexyl-N'-(4-methylphenyl)ethanediamide has shown potential therapeutic applications in various scientific research studies. One study demonstrated that N-cyclohexyl-N'-(4-methylphenyl)ethanediamide has anti-inflammatory effects in a mouse model of acute lung injury. Another study showed that N-cyclohexyl-N'-(4-methylphenyl)ethanediamide has analgesic effects in a rat model of neuropathic pain. N-cyclohexyl-N'-(4-methylphenyl)ethanediamide has also been shown to have potential applications in the treatment of anxiety and depression.

properties

IUPAC Name

N-cyclohexyl-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11-7-9-13(10-8-11)17-15(19)14(18)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWJGXIYQYXHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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